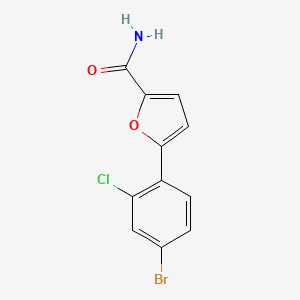

5-(4-溴-2-氯苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

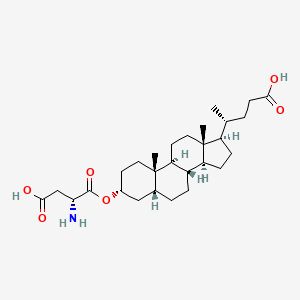

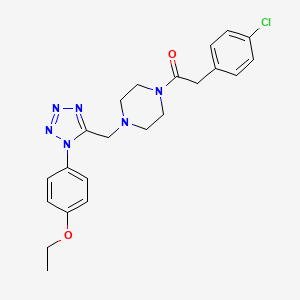

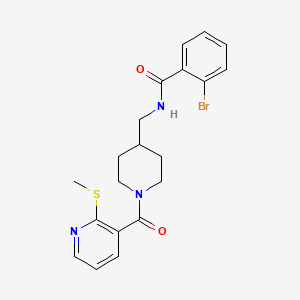

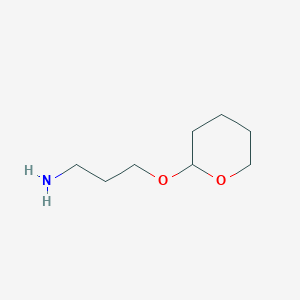

5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is a compound with the molecular formula C11H7BrClNO2 . It is a furan derivative, which is a class of organic compounds containing a furan ring . The furan ring in this compound is substituted at the 2-position with an anilide .

Molecular Structure Analysis

The molecular weight of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is 300.53 g/mol . The InChI string representation of its structure isInChI=1S/C11H7BrClNO2/c12-6-1-2-7 (8 (13)5-6)9-3-4-10 (16-9)11 (14)15/h1-5H, (H2,14,15) . The Canonical SMILES representation is C1=CC (=C (C=C1Br)Cl)C2=CC=C (O2)C (=O)N . Physical and Chemical Properties Analysis

The compound has a molecular weight of 300.53 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 298.93487 g/mol . The Topological Polar Surface Area is 56.2 Ų . The Heavy Atom Count is 16 . The Formal Charge is 0 .科学研究应用

抗菌活性

呋喃衍生物,包括“5-(4-溴-2-氯苯基)呋喃-2-甲酰胺”,以其显著的治疗功效而闻名 . 它们已被用于创造众多创新的抗菌剂 . 这些化合物表现出广泛的有益生物学和药理学特性,使其在对抗细菌菌株引起的感染方面有效 .

抗菌活性

呋喃衍生物的抗菌活性是另一个重要的应用领域。 临床上使用的抗感染剂耐药性的增加,迫切需要发现新的抗菌化合物 . 含呋喃的化合物,包括“5-(4-溴-2-氯苯基)呋喃-2-甲酰胺”,可能是实现这一目标的潜在候选者 .

抗炎活性

呋喃衍生物已被发现具有抗炎特性 . 这使得“5-(4-溴-2-氯苯基)呋喃-2-甲酰胺”成为开发新型抗炎药物的潜在候选者 .

抗抑郁症治疗应用

呋喃衍生物,包括“5-(4-溴-2-氯苯基)呋喃-2-甲酰胺”,在抗抑郁症治疗领域展现出潜力 . 这表明这些化合物可用于开发新型抗抑郁药物 .

镇痛应用

“5-(4-溴-2-氯苯基)呋喃-2-甲酰胺”的另一个潜在应用领域是镇痛剂 . 呋喃衍生物在该领域展现出潜力,表明它们可用于开发新型止痛药物 .

抗病毒活性

吲哚衍生物,其结构类似于呋喃衍生物,已显示出抗病毒活性 . 虽然没有关于“5-(4-溴-2-氯苯基)呋喃-2-甲酰胺”抗病毒活性的具体研究,但该化合物有可能在该领域发挥作用 .

未来方向

Furan-2-carboxamide derivatives have shown interesting antihyperlipidemic, anti-breast cancer, antibacterial, antimicrobial, and antifungal activities . Therefore, the development of new synthetic methods to construct molecular libraries based on bioactive natural products, such as 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide, could be a promising direction for future research .

作用机制

Target of Action

The primary target of 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that mapks are activated by dual phosphorylation at tyrosine and threonine residues, and they regulate their substrates by phosphorylation

Biochemical Pathways

MAPK10 is involved in various cellular processes, including inflammatory response, apoptosis, and cellular differentiation .

Result of Action

Given its target, it may influence cellular processes regulated by MAPK10, potentially affecting cell proliferation, differentiation, and survival .

属性

IUPAC Name |

5-(4-bromo-2-chlorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWMNJVPXQFJLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)

![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)